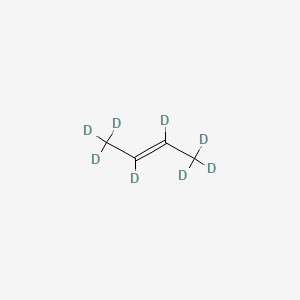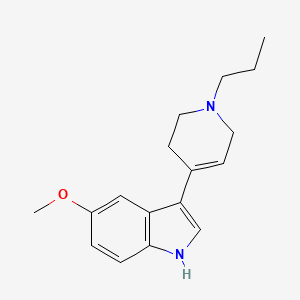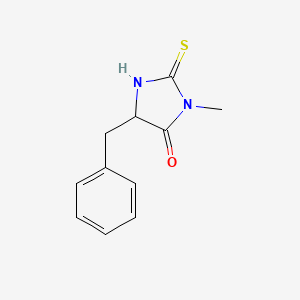![molecular formula C14H11FN2O2 B1637520 1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1637520.png)
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyranopyrazoles. The presence of a fluorophenyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest for further research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazoline derivative, which undergoes cyclization to yield the final pyranopyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-3,4-dimethylpyrazole: Shares a similar core structure but lacks the pyrano ring.
3,4-Dimethylpyrano[2,3-c]pyrazole: Similar structure but without the fluorophenyl group.
Uniqueness
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of both the fluorophenyl group and the pyrano ring, which contribute to its enhanced stability and biological activity. This combination of structural features makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H11FN2O2 |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11FN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
Clave InChI |
WPSUAMNCPXHWLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)F)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)
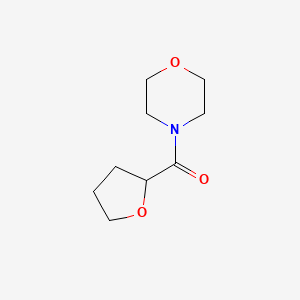

![1-[(2-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637460.png)
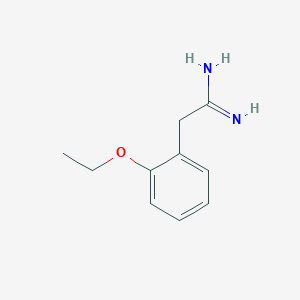
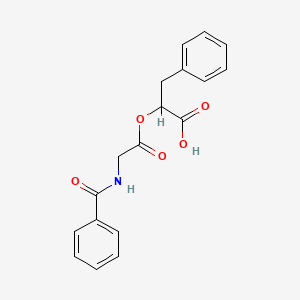

![Ethyl 5-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B1637476.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)
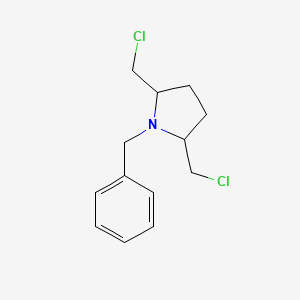
![3,4,4,5,7-Pentachloro-6,6-dimethyl-2-(trichloromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1637494.png)
